[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
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Overview
Description
[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a hydroxyphenyl group, and a pyrazinyl-substituted piperidine moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the hydroxyphenyl and pyrazinyl-piperidine intermediates, followed by their coupling under specific conditions.
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Preparation of Hydroxyphenyl Intermediate
Starting Material: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
Reaction: The aldehyde is subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to form the corresponding alcohol.
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Preparation of Pyrazinyl-Piperidine Intermediate
Starting Material: 4-Pyrazin-2-yloxypiperidine.
Reaction: The pyrazinyl group is introduced via nucleophilic substitution, where piperidine reacts with 2-chloropyrazine in the presence of a base like potassium carbonate (K2CO3).
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Coupling Reaction
Reaction: The hydroxyphenyl and pyrazinyl-piperidine intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
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Reduction
- The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution
- The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate (KMnO4).
Reducing Agents: NaBH4, LiAlH4.
Bases: K2CO3, sodium hydroxide (NaOH).
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May act as a ligand for certain biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in membrane permeability. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the pyrazinyl-piperidine moiety may interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
[2-Hydroxy-4-(trifluoromethyl)phenyl]methanone: Lacks the pyrazinyl-piperidine moiety, resulting in different biological activities.
[4-(Trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone: Lacks the hydroxy group, affecting its reactivity and binding properties.
Uniqueness
- The combination of the trifluoromethyl, hydroxyphenyl, and pyrazinyl-piperidine groups in [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone provides a unique set of chemical and biological properties not found in the individual components or similar compounds.
Properties
IUPAC Name |
[2-hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)11-1-2-13(14(24)9-11)16(25)23-7-3-12(4-8-23)26-15-10-21-5-6-22-15/h1-2,5-6,9-10,12,24H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQTTCZUQAJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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